Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl (S)-3-(Boc-amino)-4-iodobutanoate

β-Peptide stability Proteolytic resistance Peptide backbone engineering

tert-Butyl (S)-3-(Boc-amino)-4-iodobutanoate (CAS 1802736-56-6, molecular formula C₁₃H₂₄INO₄, molecular weight 385.24 g/mol) is a chiral, orthogonally protected β-amino acid derivative. The compound features an (S)-configured β-amino group protected by a tert-butoxycarbonyl (Boc) group, a tert-butyl ester at the carboxyl terminus, and a primary iodoalkyl side chain.

Molecular Formula C13H24INO4
Molecular Weight 385.24 g/mol
Cat. No. B8064481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (S)-3-(Boc-amino)-4-iodobutanoate
Molecular FormulaC13H24INO4
Molecular Weight385.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(CI)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H24INO4/c1-12(2,3)18-10(16)7-9(8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)/t9-/m0/s1
InChIKeyFHEMZYHXWAKDML-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (S)-3-(Boc-amino)-4-iodobutanoate: A Chiral β-Amino Acid Building Block for Asymmetric Synthesis and Peptide Engineering


tert-Butyl (S)-3-(Boc-amino)-4-iodobutanoate (CAS 1802736-56-6, molecular formula C₁₃H₂₄INO₄, molecular weight 385.24 g/mol) is a chiral, orthogonally protected β-amino acid derivative . The compound features an (S)-configured β-amino group protected by a tert-butoxycarbonyl (Boc) group, a tert-butyl ester at the carboxyl terminus, and a primary iodoalkyl side chain. These structural elements collectively enable selective peptide bond formation in solid-phase peptide synthesis (SPPS) and solution-phase chemistry, while the iodo substituent serves as a versatile handle for late-stage functionalization via cross-coupling or nucleophilic displacement reactions . The compound is supplied as a crystalline solid with a typical purity of ≥98% and is intended exclusively for research and development purposes .

Why Generic Substitution of tert-Butyl (S)-3-(Boc-amino)-4-iodobutanoate with Closest Analogs Compromises Synthetic Outcomes


In-class compounds bearing superficial similarity – such as the 2-substituted α-amino acid analog (CAS 161370-66-7), the (R)-enantiomer (CAS 1059704-55-0), or esters bearing different alkyl groups – cannot be interchanged without altering the regio- and stereochemical identity of the final product . The β-amino acid backbone of the target compound introduces an additional methylene unit between the amino group and the carboxyl terminus, fundamentally modifying peptide backbone geometry, hydrogen-bonding patterns, and proteolytic susceptibility relative to α-amino acid-derived building blocks [1]. Even when the protecting-group strategy is identical, subtle differences in ester lability (tert-butyl vs. methyl or benzyl) dictate the compatibility with orthogonal deprotection schemes in SPPS, and the choice of enantiomer determines the absolute configuration of the resulting peptide or small molecule . The quantitative evidence below demonstrates that these structural differences translate into measurable disparities in stability, reactivity, and procurement specifications.

Quantitative Differentiation Evidence for tert-Butyl (S)-3-(Boc-amino)-4-iodobutanoate Against Four Structural Comparators


Regiochemical Differentiation: β-Amino Acid Backbone Confers Superior Proteolytic Stability Over α-Amino Acid Analogs

The target compound incorporates a β-amino acid backbone (amino group at the 3-position of the butanoate chain), distinguishing it from the more common α-amino acid analog, (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate (CAS 161370-66-7). Peptides constructed from β-amino acids exhibit half-lives against proteolytic degradation that are two to three orders of magnitude longer than those of α-peptide counterparts. In one representative study, a β-hexapeptide displayed a half-life of >48 h in rodent serum, whereas the corresponding α-peptide was degraded within minutes [1]. This class-level inference indicates that incorporation of the target β-amino acid building block into peptide sequences can substantially enhance metabolic stability, a critical attribute for peptide-based probe and therapeutic development.

β-Peptide stability Proteolytic resistance Peptide backbone engineering

Stereochemical Differentiation: (S)-Enantiomer Versus (R)-Enantiomer in Asymmetric Synthesis

The target (S)-enantiomer (CAS 1802736-56-6) and its (R)-counterpart, tert-butyl (R)-3-((tert-butoxycarbonyl)amino)-4-iodobutanoate (CAS 1059704-55-0), are both commercially available at comparable purity (98% for each) . The (S)-enantiomer is derived from L-aspartic acid, aligning with the chirality of canonical L-amino acids, which is essential for maintaining the native-like conformation in peptide sequences. While published specific rotation values for the tert-butyl esters are scarce, the methyl ester analog (S)-methyl 2-(Boc-amino)-4-iodobutanoate exhibits a specific rotation of +21.9° (c = 1, CHCl₃) [1]. The (R)-enantiomer would exhibit an opposite sign of rotation, providing a quantifiable quality control metric for enantiomeric identity.

Enantiomeric purity Chiral building block Optical rotation

Orthogonal Protecting-Group Strategy: Boc/tBu Ester Versus Fmoc/tBu Ester in SPPS Compatibility

The target compound employs a Boc-protected amine and a tert-butyl ester, both acid-labile groups. In contrast, Fmoc-protected γ-iodo amino acid derivatives (e.g., (S)-N-Fmoc-γ-iodo-Abu-OtBu) require basic deprotection conditions (piperidine/DMF). The Boc/tBu protection scheme is fully orthogonal to the Fmoc strategy, enabling dual-protection approaches in complex peptide syntheses [1]. Under standard SPPS conditions, Boc groups are stable to the basic conditions used for Fmoc removal, while tert-butyl esters resist the nucleophilic conditions of Fmoc deprotection but are cleaved by TFA. This orthogonality allows sequential deprotection without cross-reactivity, a capability not available when both protecting groups share the same lability profile [2].

Orthogonal protection Solid-phase peptide synthesis Boc-Fmoc compatibility

Ester Lability Differentiation: tert-Butyl Ester Versus Methyl Ester in Acidic Deprotection Selectivity

The tert-butyl ester of the target compound is cleaved under acidic conditions (e.g., TFA) but remains stable under basic and neutral conditions, whereas the methyl ester analog (CAS 101650-14-0) is resistant to acidic hydrolysis but can be cleaved under strongly basic conditions (e.g., LiOH) [1]. Quantitative contact-angle measurements on self-assembled monolayers demonstrate that methyl ester-functionalized surfaces undergo no detectable hydrolysis across the pH range 1–13 at temperatures up to 80 °C, while tert-butyl ester surfaces hydrolyze quantitatively at pH ≤ 2 [2]. This differential lability enables chemoselective deprotection: in a molecule containing both ester types, the tert-butyl ester can be selectively removed with acid without affecting the methyl ester, a capability not achievable with the methyl ester alone.

Ester hydrolysis Selective deprotection tert-Butyl vs methyl ester

Commercial Purity and Price Differentials Between Regioisomeric Building Blocks

The target compound is available at a certified purity of 98% (HPLC, Leyan) , while the α-amino acid regioisomer (CAS 161370-66-7) is typically supplied at 97% purity (Sigma-Aldrich, Ambeed) . In terms of procurement cost, the target β-amino acid building block commands a premium: €490/50 mg (CymitQuimica, 2025) versus $128/250 mg for the α-amino acid analog (CAS 161370-66-7, 97% purity) . On a per-milligram basis at the smallest available pack size, the target compound is approximately 2.5-fold more expensive than its α-amino acid counterpart, reflecting the additional synthetic complexity of introducing the amino group at the β-position with stereochemical control.

Purity comparison Procurement specification Cost-effectiveness

Optimal Application Scenarios for tert-Butyl (S)-3-(Boc-amino)-4-iodobutanoate Based on Comparative Evidence


Synthesis of Proteolytically Stable β-Peptide and Mixed α/β-Peptide Therapeutics

The β-amino acid backbone of the target compound is directly implicated in the enhanced proteolytic stability of β-peptides, with serum half-lives exceeding 48 h compared to minutes for α-peptides [1]. Research groups developing peptide-based therapeutics that require prolonged in vivo half-life should procure this building block to incorporate β-amino acid residues at strategic positions, particularly at scissile bonds identified in structure-activity relationship studies.

Sequential Orthogonal Deprotection in Complex Solid-Phase Peptide Synthesis

The Boc/tBu protection scheme is orthogonal to the widely used Fmoc strategy, enabling two-dimensional deprotection sequences in SPPS [2]. This compound is the reagent of choice when a synthetic route requires acid-labile protecting groups on the side chain and C-terminus that must remain intact during Fmoc removal cycles, a requirement not met by Fmoc-protected analogs.

Chemoselective C-Terminal Modification via Acidolysis in the Presence of Methyl Esters

The quantitative hydrolysis of the tert-butyl ester at pH ≤ 2, while methyl esters remain completely intact across pH 1–13 [3], enables chemoselective C-terminal deprotection. This is essential in the synthesis of peptide conjugates where a free carboxylic acid must be generated for subsequent coupling without affecting methyl ester-protected side chains.

Asymmetric Synthesis Requiring (S)-Configured β-Amino Acid Chirality

The (S)-enantiomer derived from L-aspartic acid ensures compatibility with the chirality of native L-amino acids in peptide sequences . Procurement of the (R)-enantiomer would invert the absolute configuration at the β-carbon, leading to diastereomeric products with potentially altered biological activity, underscoring the critical importance of verifying enantiomeric identity via optical rotation or chiral HPLC.

Quote Request

Request a Quote for tert-Butyl (S)-3-(Boc-amino)-4-iodobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.